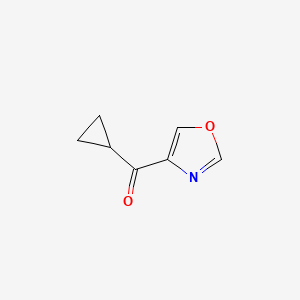

Cyclopropyl(1,3-oxazol-4-yl)methanone

Description

Cyclopropyl(1,3-oxazol-4-yl)methanone is a ketone derivative featuring a cyclopropyl group directly bonded to a 1,3-oxazole heterocycle at the 4-position. The 1,3-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, imparting unique electronic and steric properties. The cyclopropyl group introduces ring strain, which can enhance reactivity and influence conformational stability.

Properties

IUPAC Name |

cyclopropyl(1,3-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZSCDRKONKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1,3-oxazol-4-yl)methanone typically involves the cycloaddition of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones . These reactions are often carried out under mild conditions using catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,3-oxazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(1,3-oxazol-4-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

2.1.1. Piperazine-Substituted Analogue

1-(4-Chlorophenyl)cyclopropylmethanone () replaces the 1,3-oxazole with a piperazine ring. The piperazine moiety is a six-membered saturated ring with two nitrogen atoms, offering hydrogen-bonding capabilities and increased basicity compared to the aromatic oxazole. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate metabolic stability .

2.1.2. 1,2-Oxazole Isomer

(5-Cyclopropyl-1,2-oxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone () features a 1,2-oxazole ring (oxygen at position 1, nitrogen at position 2) instead of the 1,3-oxazole. The altered heteroatom positions reduce aromatic resonance stabilization and may affect dipole moments. The molecular weight (371.27 g/mol) is higher than the parent compound due to these substituents .

2.1.3. Oxadiazole Derivatives

Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone () replaces the oxazole with a 1,2,4-oxadiazole, a heterocycle with two nitrogen atoms. Oxadiazoles are known for metabolic stability and bioisosteric replacement of ester or amide groups. The azepane ring introduces flexibility, contrasting with the rigid cyclopropane in the parent compound. This structural variation highlights trade-offs between rigidity and bioavailability .

Substituent and Functional Group Variations

2.2.1. Phenyl-Substituted Derivatives

Cyclopropyl[4-(1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl)phenyl]methanone () retains the cyclopropyl-ketone core but incorporates a dihydrooxazole ring fused to a bulky tert-butyl group. The dihydrooxazole (non-aromatic) reduces conjugation, while the tert-butyl group enhances lipophilicity. This modification is typical in prodrug design to modulate membrane permeability .

2.2.2. Chloropyridinyl Analogues

[ (1R,2R)-2-[(4S)-2-Amino-4-(4-difluoromethoxyphenyl)-5H-1,3-oxazol-4-yl]cyclopropyl]-(5-chloropyridin-3-yl)methanone () introduces a chloropyridinyl group and a chiral cyclopropane. The stereochemistry (R,R and S configurations) could significantly impact enantioselective interactions .

Molecular and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Heterocycle Type |

|---|---|---|---|

| Cyclopropyl(1,3-oxazol-4-yl)methanone | ~175.18* | None (parent structure) | 1,3-oxazole |

| 1-(4-Chlorophenyl)cyclopropylmethanone | ~292.78* | 4-Chlorophenyl, piperazine | Piperazine |

| (5-Cyclopropyl-1,2-oxazol-4-yl)[...]methanone | 371.27 | Trifluoromethyl, methylsulfonyl | 1,2-oxazole |

| Cyclopropyl[4-(dihydrooxazol-2-yl)phenyl]methanone | ~331.42* | Dihydrooxazole, tert-butyl | Dihydro-1,3-oxazole |

*Calculated based on molecular formulas from evidence.

Biological Activity

Cyclopropyl(1,3-oxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and comparative analysis with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

Cyclopropyl(1,3-oxazol-4-yl)methanone features a cyclopropyl group attached to a 1,3-oxazole ring. The oxazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity. The cyclopropyl moiety enhances the compound's stability and binding affinity to its biological targets, making it a promising scaffold for drug development.

The biological activity of Cyclopropyl(1,3-oxazol-4-yl)methanone is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation: The oxazole ring can inhibit or activate enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction: The compound may bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that Cyclopropyl(1,3-oxazol-4-yl)methanone exhibits a range of biological activities:

- Anticancer Activity: Preliminary studies have shown that derivatives of oxazole compounds can demonstrate significant cytotoxic effects against cancer cell lines. For instance, certain oxazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | MCF-7 | 0.48 |

| 10a | HCT-116 | 0.78 |

| Reference (Prodigiosin) | MCF-7 | 1.93 |

- Antimicrobial Properties: The compound has also been investigated for its antimicrobial activity, showing potential against various bacterial strains.

Comparative Analysis with Similar Compounds

Cyclopropyl(1,3-oxazol-4-yl)methanone can be compared with other oxazole derivatives to highlight its unique properties:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Isoxazole | Five-membered ring with one oxygen and one nitrogen atom | Broad range of biological activities |

| Oxadiazole | Contains two nitrogen atoms and one oxygen atom | Used in medicinal chemistry |

| Cyclopropyl Derivative | Enhanced stability and binding affinity | Potential anticancer and antimicrobial effects |

Study on Anticancer Activity

In a study focused on the anticancer properties of cyclopropyl-containing compounds, several derivatives were synthesized and screened for their cytotoxicity. Notably, compounds with the cyclopropyl group showed enhanced activity compared to their non-cyclopropyl counterparts. For example, a derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Study on Enzyme Inhibition

Another study investigated the inhibitory effects of cyclopropyl(1,3-oxazol-4-yl)methanone on carbonic anhydrase isoforms. The results indicated that certain derivatives displayed remarkable inhibitory potency at picomolar concentrations against CA II and CA IX isoforms, which are critical targets in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.